

3-Methoxyazetidine hydrochloride chemical properties

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Compound of Interest

Compound Name: 3-Methoxyazetidine hydrochloride

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An In-depth Technical Guide to **3-Methoxyazetidine Hydrochloride** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-methoxyazetidine hydrochloride**, a pivotal building block in modern medicinal chemistry. We will explore its core chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after structural motif in drug discovery. Its inherent ring strain and non-planar geometry provide a rigid, conformationally constrained scaffold that can lead to enhanced binding affinity and selectivity for biological targets.^[1] **3-Methoxyazetidine hydrochloride**, in particular, offers a unique combination of features: the azetidine core for structural rigidity, a methoxy group to modulate lipophilicity and metabolic stability, and the hydrochloride salt form to improve solubility and ease of handling.^[1] These attributes make it an invaluable intermediate for synthesizing a new generation of therapeutics, including central nervous system (CNS) agents, enzyme inhibitors, and antiviral compounds.^[1]

Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's fundamental properties is critical for its effective application in synthesis and development. The key characteristics of **3-Methoxyazetidine hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	148644-09-1	[2] [3] [4]
Molecular Formula	C ₄ H ₁₀ ClNO	[3] [4] [5]
Molecular Weight	123.58 g/mol	[3] [4] [5]
Appearance	White to yellow solid	[1] [2]
Boiling Point	143-149°C	[2]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[2]
SMILES	<chem>COC1CNC1.Cl</chem>	[4] [5]
InChI	1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H	[2] [3] [5]

Synthesis and Purification: A Validated Protocol

The synthesis of **3-Methoxyazetidine hydrochloride** is typically achieved through a two-step process starting from a readily available protected azetidinol. The following protocol is a robust and validated method.[\[6\]](#)

Causality Behind Experimental Choices:

- Starting Material: 1-Boc-3-hydroxyazetidine is chosen due to the stability of the Boc (tert-butyloxycarbonyl) protecting group under the basic conditions of the methylation step and its facile removal under acidic conditions.
- Methylation: Sodium hydride (NaH) is a strong base used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Methyl iodide (CH₃I) serves as the electrophilic source of the

methyl group. The use of an excess of both reagents drives the reaction to completion.

- Deprotection: A strong acid, such as concentrated hydrochloric acid in methanol, is used to cleave the Boc protecting group and simultaneously form the hydrochloride salt of the final product, which aids in its precipitation and purification.

Step-by-Step Experimental Protocol:

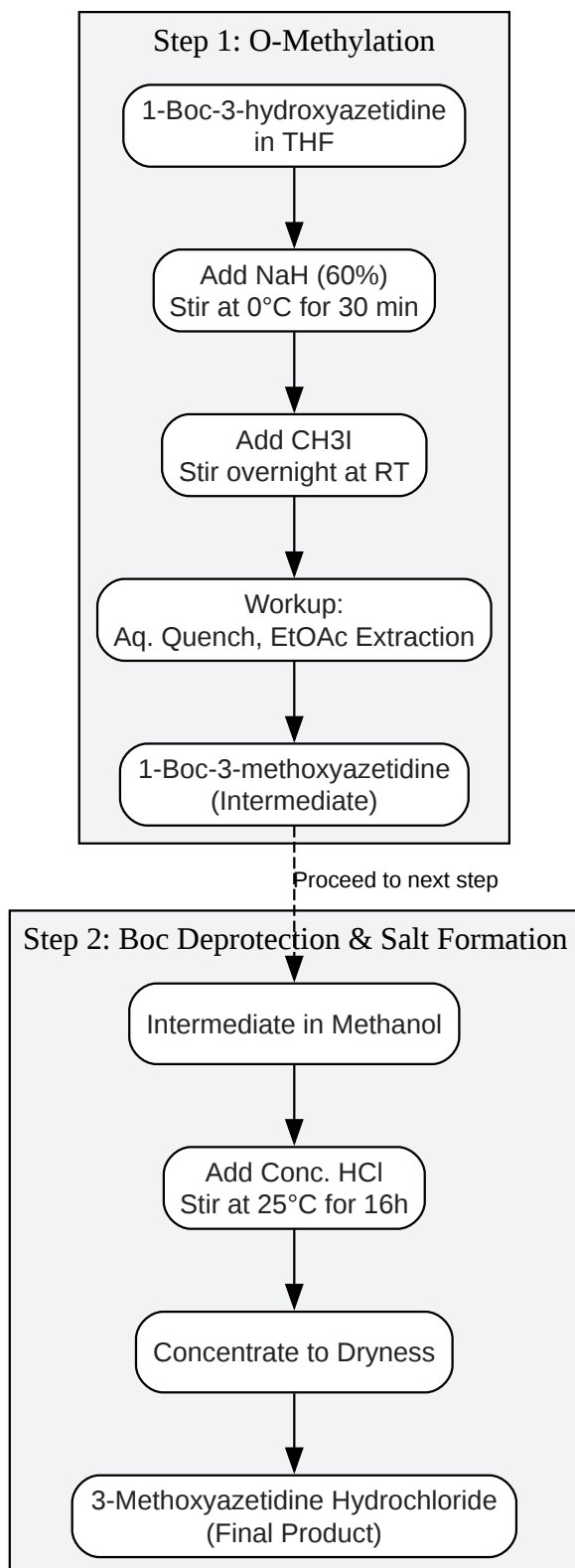
Step 1: Synthesis of 1-BOC-3-methoxyazetidine

- To a solution of 1-Boc-3-hydroxyazetidine (0.8 g, 4.62 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add sodium hydride (60% dispersion in mineral oil, 0.74 g, 18.5 mmol) portion-wise at 0°C.
- Stir the resulting mixture at 0°C for 30 minutes.
- Add methyl iodide (2.8 mL, 46.2 mmol) dropwise to the suspension.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water (50 mL).
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield 1-BOC-3-methoxyazetidine as an oil (0.8 g, 93% yield).^[6]

Step 2: Deprotection to form **3-Methoxyazetidine Hydrochloride**

- Dissolve the 1-BOC-3-methoxyazetidine (0.8 g, 4.29 mmol) in methanol (20 mL).
- Add concentrated hydrochloric acid (5 mL) to the solution.
- Stir the resulting solution at 25°C for 16 hours.
- Concentrate the reaction mixture to dryness under vacuum to obtain **3-Methoxyazetidine hydrochloride** (0.48 g, 92% yield).^[6]

Synthesis Workflow Diagram:



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Caption: Synthesis workflow for **3-Methoxyazetidine hydrochloride**.

Spectroscopic Characterization

Structural confirmation is paramount. The following ^1H NMR data provides the necessary verification for the intermediate and the final product.[6]

- 1-BOC-3-methoxyazetidine (400MHz, CDCl_3):
 - δ 4.11-4.13 (m, 1H)
 - δ 4.04-4.08 (m, 2H)
 - δ 3.79-3.83 (m, 2H)
 - δ 3.27 (s, 3H, $-\text{OCH}_3$)
 - δ 1.43 (s, 9H, $-\text{C}(\text{CH}_3)_3$)
- **3-Methoxyazetidine hydrochloride** (400MHz, $\text{DMSO}-d_6$):
 - δ 9.56 (s, 1H, NH)
 - δ 4.22-4.25 (m, 1H)
 - δ 4.06-4.10 (m, 2H)
 - δ 3.74-3.79 (m, 2H)
 - δ 3.21 (s, 3H, $-\text{OCH}_3$)

Applications in Drug Discovery and Medicinal Chemistry

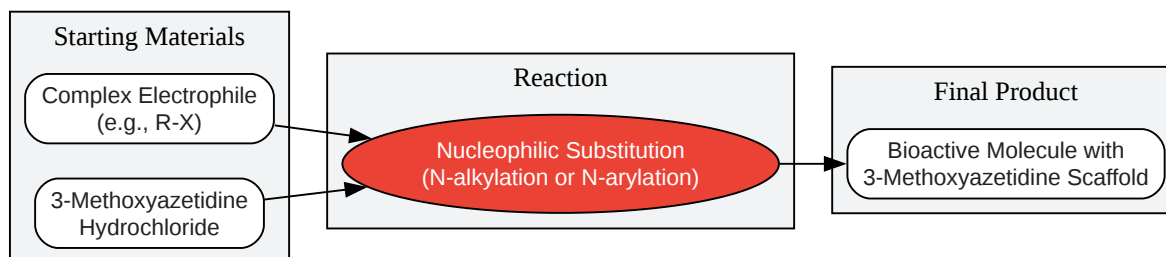
3-Methoxyazetidine hydrochloride is not merely an intermediate but a strategic tool for designing novel bioactive molecules.[1] Its rigid structure allows for precise orientation of substituents, which can significantly improve molecular recognition at the target binding site.

Key Application Areas:

- **Scaffold for Bioactive Molecules:** It serves as a versatile building block for synthesizing compounds targeting CNS disorders, as well as those with antiviral or anticancer properties. [\[1\]](#)
- **GABA A Receptor Modulation:** It has been specifically utilized in the preparation of isoxazole-thiazole derivatives that act as inverse agonists for the GABA A receptor, which are being investigated for the treatment of cognitive disorders. [\[7\]](#)
- **Physicochemical Property Enhancement:** The introduction of the 3-methoxyazetidine moiety can improve key pharmacokinetic properties, such as solubility and metabolic stability, in drug candidates. [\[1\]](#)

Illustrative Incorporation into a Complex Scaffold:

The diagram below illustrates how the 3-methoxyazetidine core can be integrated into a larger, more complex molecular structure, a common practice in drug development.



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Caption: Integration of the 3-methoxyazetidine moiety.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. **3-Methoxyazetidine hydrochloride** is classified as a hazardous substance and requires careful handling.

Hazard Class	GHS Classification	Source(s)
Skin Corrosion/Irritation	Category 2 (H315: Causes skin irritation)	[3][8]
Serious Eye Damage/Irritation	Category 2A (H319: Causes serious eye irritation)	[3][8]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (H335: May cause respiratory irritation)	[3][8]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
- Eye Protection: Wear chemical safety goggles that conform to EN 166 standards.[8]
- Hand Protection: Use chemically resistant, protective gloves.[8]
- Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[8]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]

Storage:

Store in a tightly closed container in a dry and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2]

Conclusion

3-Methoxyazetidine hydrochloride is a high-value chemical entity with a unique profile of structural rigidity and functional handles. Its strategic application enables the development of novel molecular architectures with enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage the full potential of this versatile building block.

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